Cas no 2418673-63-7 (Tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate)

Tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate is a structurally complex organic compound featuring a tert-butyl carbamate-protected piperazine core linked to a substituted phenyl ring with a sulfanyl group and a piperazinylmethyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its multifunctional architecture, which allows for versatile modifications and potential applications in drug discovery. The presence of both piperazine and sulfanyl groups enhances its binding affinity and reactivity, making it a valuable intermediate for synthesizing biologically active molecules. Its stability under standard conditions and compatibility with further functionalization underscore its utility in targeted synthetic pathways.
Tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate structure
2418673-63-7 structure
Product Name:Tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate
CAS No:2418673-63-7
MF:C23H38N4O2S
MW:434.638424396515
CID:5676239
PubChem ID:165771538
Update Time:2025-06-09

Tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate
    • EN300-26631738
    • 2418673-63-7
    • Tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate
    • Inchi: 1S/C23H38N4O2S/c1-16-19(15-25-9-7-24-8-10-25)17(2)21(30)18(3)20(16)26-11-13-27(14-12-26)22(28)29-23(4,5)6/h24,30H,7-15H2,1-6H3
    • InChI Key: ZRHFQFIVHBUMBV-UHFFFAOYSA-N
    • SMILES: SC1C(C)=C(CN2CCNCC2)C(C)=C(C=1C)N1CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 434.27154764g/mol
  • Monoisotopic Mass: 434.27154764g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 49Ų

Tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26631738-1g
2418673-63-7
1g
$0.0 2023-09-12
Enamine
EN300-26631738-1.0g
tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate
2418673-63-7 95.0%
1.0g
$0.0 2025-03-20

Additional information on Tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate

Comprehensive Analysis of Tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate (CAS No. 2418673-63-7)

The compound Tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate (CAS No. 2418673-63-7) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its complex structure, featuring a piperazine backbone and a sulfanylphenyl moiety, makes it a subject of interest for drug discovery and medicinal chemistry. Researchers are increasingly focusing on such piperazine derivatives due to their versatility in modulating biological targets, particularly in central nervous system (CNS) disorders and antimicrobial applications.

One of the key features of this compound is its tert-butyl carbamate (Boc) protecting group, which enhances stability and facilitates selective reactions in synthetic pathways. The presence of a sulfanyl (-SH) group also opens avenues for thiol-based conjugation, a technique widely used in bioconjugation and prodrug development. Recent trends in AI-driven drug design and computational chemistry have highlighted the importance of such functional groups in optimizing drug-like properties, including solubility and bioavailability.

In the context of current research hotspots, Tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate aligns with the growing demand for small molecule modulators targeting G-protein-coupled receptors (GPCRs) and enzymes. Its structural resemblance to known piperazine-based therapeutics has sparked interest in its potential applications for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, the compound's trimethylphenyl core may contribute to enhanced lipophilicity, a critical factor in blood-brain barrier penetration.

From a synthetic perspective, the compound's CAS No. 2418673-63-7 serves as a unique identifier for researchers exploring its structure-activity relationships (SAR). The integration of piperazin-1-ylmethyl and sulfanyl functionalities offers a versatile scaffold for further derivatization, a strategy often employed in fragment-based drug discovery. Recent publications have emphasized the role of such scaffolds in addressing drug resistance challenges, particularly in infectious diseases.

Environmental and regulatory considerations are also paramount when working with Tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate. While it is not classified as hazardous, proper handling protocols are recommended due to its reactive sulfanyl group. The compound's stability under various pH conditions and its compatibility with green chemistry principles are topics of ongoing investigation, reflecting the broader shift toward sustainable synthesis in the pharmaceutical industry.

In summary, Tert-butyl 4-{2,4,6-trimethyl-3-[(piperazin-1-yl)methyl]-5-sulfanylphenyl}piperazine-1-carboxylate represents a promising candidate for multidisciplinary research. Its unique structural attributes and alignment with contemporary drug discovery paradigms underscore its potential to address unmet medical needs. As the scientific community continues to explore innovative therapeutic strategies, this compound is poised to play a pivotal role in advancing precision medicine and targeted therapies.

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